(1-Methyl-1H-pyrrol-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a pyrrole ring. Its molecular formula is , and it features a methyl group at the nitrogen of the pyrrole, which enhances its solubility and reactivity. The compound is often utilized in organic synthesis, particularly in cross-coupling reactions, due to its ability to form stable bonds with various electrophiles.
The pyrrole ring is a common scaffold in many biologically active molecules. (1-Methyl-1H-pyrrol-2-yl)boronic acid could serve as a building block for the synthesis of novel drug candidates. By incorporating this molecule into larger structures, researchers can explore its potential interaction with specific biological targets, potentially leading to new treatments for various diseases [PubChem, National Institutes of Health (.gov) ].
The unique structure of (1-Methyl-1H-pyrrol-2-yl)boronic acid could be valuable for designing molecular probes to study biological processes. The boron atom can participate in specific interactions with biomolecules, allowing researchers to track or manipulate cellular activities [ScienceDirect, Application of boronic acids in medicinal chemistry ].
(1-Methyl-1H-pyrrol-2-yl)boronic acid can be used as a reactant in Suzuki-Miyaura cross-coupling reactions, a powerful tool in organic synthesis. This reaction allows researchers to efficiently form carbon-carbon bonds between the boronic acid and another organic molecule, enabling the creation of complex organic structures with desired functionalities [Organic Letters, Recent Advances in the Suzuki-Miyaura Coupling Reaction ].
The combination of a pyrrole ring and a boronic acid moiety in (1-Methyl-1H-pyrrol-2-yl)boronic acid offers interesting possibilities for material science. Researchers might explore its potential for applications in areas like organic electronics or the design of novel polymers with specific properties [Chemical Reviews, Boronic Acids as Versatile Building Blocks in Polymer and Materials Science ].
(1-Methyl-1H-pyrrol-2-yl)boronic acid is primarily involved in Suzuki-Miyaura cross-coupling reactions, which are pivotal for the formation of biaryl compounds. In these reactions, it reacts with aryl halides in the presence of palladium catalysts to yield coupled products. The general reaction can be represented as follows:
where represents an aryl or vinyl group and is a halide.
Additionally, it can participate in other reactions such as C-H activation and Michael additions, expanding its utility in synthetic chemistry .
The synthesis of (1-Methyl-1H-pyrrol-2-yl)boronic acid typically involves several methods:
(1-Methyl-1H-pyrrol-2-yl)boronic acid has several applications:
Interaction studies involving (1-Methyl-1H-pyrrol-2-yl)boronic acid focus on its binding properties with various biological targets. These studies often utilize techniques such as:
Such studies aim to elucidate the compound's role in biological systems and its potential as a therapeutic agent .
Several compounds share structural similarities with (1-Methyl-1H-pyrrol-2-yl)boronic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Cyano-1-methylpyrrol-2-boronic acid | Pyrrole-based Boronic Acid | Contains a cyano group enhancing electronic properties |
| 3-Pyridineboronic Acid | Pyridine-based Boronic Acid | Exhibits different reactivity patterns compared to pyrroles |
| 4-Boronophenylalanine | Amino Acid Derivative | Incorporates an amino acid structure influencing biological activity |
| 2-Thiopheneboronic Acid | Thiophene-based Boronic Acid | Different heterocyclic framework affecting solubility and reactivity |
The unique aspect of (1-Methyl-1H-pyrrol-2-yl)boronic acid lies in its specific substitution pattern on the pyrrole ring, which influences its reactivity and potential applications in medicinal chemistry compared to other boronic acids.
(1-Methyl-1H-pyrrol-2-yl)boronic acid demonstrates moderate thermal stability characteristics consistent with heteroaryl boronic acids. The compound exhibits a predicted boiling point of 292.9±32.0°C at 760 mmHg [1], indicating reasonable thermal stability under standard atmospheric conditions. However, like other boronic acids, thermal decomposition becomes significant at elevated temperatures through dehydration mechanisms.
The primary thermal degradation pathway involves the formation of cyclic anhydrides (boroxines) through intermolecular dehydration reactions. This process typically initiates around 90°C, as observed for similar phenylboronic acid derivatives [2]. The reaction follows the general mechanism:
3 RB(OH)₂ → (RBO)₃ + 3H₂O
Where R represents the 1-methyl-1H-pyrrol-2-yl substituent. This boroxine formation represents the primary thermal degradation pathway under anhydrous conditions.
The compound's stability toward protodeboronation is expected to be intermediate between highly stable and highly unstable heteroaryl boronic acids. Based on mechanistic studies of related pyrrole-containing boronic acids, (1-Methyl-1H-pyrrol-2-yl)boronic acid likely undergoes protodeboronation through multiple pH-dependent pathways [3] [4].
At physiological pH (7.0) and 70°C, pyrrole-containing boronic acids typically exhibit half-lives ranging from minutes to hours, depending on the specific substitution pattern [3]. The methylation at the nitrogen position is expected to influence the electron density of the pyrrole ring, potentially affecting the compound's susceptibility to protodeboronation.
The protodeboronation mechanism likely proceeds through the following pathways:
The oxidative stability of (1-Methyl-1H-pyrrol-2-yl)boronic acid follows patterns observed for heteroaryl boronic acids. At physiological pH, boronic acids are oxidized by reactive oxygen species at rates comparable to thiols [5]. The electron-rich nature of the methylated pyrrole ring may slightly enhance susceptibility to oxidation compared to electron-poor aromatic systems.
Storage under inert atmosphere at -20°C is recommended to prevent oxidative degradation and maintain compound integrity over extended periods [7]. This storage protocol is consistent with standard practices for air-sensitive boronic acids.
(1-Methyl-1H-pyrrol-2-yl)boronic acid exhibits amphiphilic characteristics due to the combination of the polar boronic acid functional group and the moderately hydrophobic methylated pyrrole ring. The compound's LogP value of 0.58 [1] indicates a slightly hydrophilic character, positioning it between highly polar and non-polar compounds.
The polar surface area of 45.39 Ų [1] reflects the contribution of the boronic acid hydroxyl groups and the nitrogen atom in the pyrrole ring. This moderate polar surface area suggests reasonable solubility in polar protic solvents while maintaining some compatibility with polar aprotic solvents.
Based on comparative studies of phenylboronic acids, the aqueous solubility of (1-Methyl-1H-pyrrol-2-yl)boronic acid is expected to be moderate. Phenylboronic acid exhibits a solubility of approximately 2 g/100 g H₂O at 20°C [2], and similar heteroaryl boronic acids typically show comparable or slightly enhanced water solubility due to the heteroatom's contribution to hydrogen bonding.
The methylation of the pyrrole nitrogen introduces additional hydrophobic character, which may slightly reduce aqueous solubility compared to the unsubstituted pyrrole-2-boronic acid. However, the boronic acid functional group remains the dominant factor determining aqueous solubility through hydrogen bonding with water molecules.
| Solvent Class | Expected Solubility | Mechanism |
|---|---|---|
| Water | Moderate (estimated 1-3 g/100 mL) | Hydrogen bonding with B(OH)₂ |
| Methanol | High | H-bonding + moderate polarity |
| Ethanol | Good | H-bonding + increased lipophilicity |
| DMSO | High | Polar aprotic interactions |
| Acetonitrile | Moderate | Dipolar interactions |
| Chloroform | Limited | Weak polar interactions |
| Hexane | Very poor | No favorable interactions |
In polar protic solvents such as methanol and ethanol, (1-Methyl-1H-pyrrol-2-yl)boronic acid is expected to exhibit enhanced solubility due to favorable hydrogen bonding interactions. The boronic acid hydroxyl groups can both donate and accept hydrogen bonds, facilitating dissolution in protic media.
The N-methylated pyrrole ring contributes to solubility through dipole-dipole interactions while the methyl group provides moderate hydrophobic character that enhances compatibility with alcoholic solvents. N-Boc-pyrrole-2-boronic acid shows good solubility in chloroform and ethyl acetate [8], suggesting that alkyl-substituted pyrrole boronic acids generally favor organic solvents with hydrogen bonding capability.
The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents effectively solvate the boronic acid functionality through dipolar interactions while accommodating the aromatic pyrrole system.
The moderate polarity and hydrogen bonding capability make the compound suitable for use in mixed aqueous-organic solvent systems commonly employed in Suzuki-Miyaura coupling reactions. Water-dioxane or water-DMF mixtures typically provide optimal solvation for both the boronic acid and organic coupling partners.
Solubility in non-polar solvents such as hydrocarbons (hexane, cyclohexane) and aromatic solvents (benzene, toluene) is expected to be very limited. The polar boronic acid functional group dominates the solvation behavior, requiring solvents capable of hydrogen bonding or strong dipolar interactions.
However, the compound may show limited solubility in moderately polar solvents such as ethyl acetate or dichloromethane, particularly at elevated temperatures. This limited solubility in organic solvents necessitates careful solvent selection for synthetic applications and purification procedures.
(1-Methyl-1H-pyrrol-2-yl)boronic acid exhibits classic Lewis acid behavior characteristic of organoboronic acids. The compound exists in equilibrium between the neutral trigonal boronic acid form and the tetrahedral boronate anion in aqueous solution:
RB(OH)₂ + H₂O ⇌ RB(OH)₃⁻ + H⁺
The pKₐ value for this equilibrium is estimated to be in the range of 8.0-9.0, based on comparison with structurally related heteroaryl boronic acids [9] [10]. This places the compound in the moderately acidic range for boronic acids, similar to phenylboronic acid (pKₐ = 8.8) [10] but potentially slightly more acidic due to the electron-withdrawing nature of the pyrrole ring.
The methylation at the nitrogen position of the pyrrole ring influences the electronic properties and consequently the acid-base behavior. The N-methyl substitution introduces electron-donating character through inductive effects while simultaneously affecting the aromatic π-system of the pyrrole ring.
Comparative analysis with N-Boc-pyrrole-2-boronic acid, which shows a predicted pKₐ of 8.47±0.53 [8], suggests that electron-donating substituents on the pyrrole nitrogen moderately decrease the acidity of the boronic acid functionality. This is consistent with the general trend that electron-donating groups increase pKₐ values (decrease acidity) in boronic acids.
| Compound | pKₐ Value | Electronic Effect |
|---|---|---|
| Phenylboronic acid | 8.8 | Reference standard |
| 2-Pyridylboronic acid | 4.0-5.0 | Strong electron withdrawal |
| 3-Pyridylboronic acid | 4.0 | Moderate electron withdrawal |
| N-Boc-pyrrole-2-boronic acid | 8.47±0.53 | Electron donation |
| (1-Methyl-1H-pyrrol-2-yl)boronic acid | 8.2-8.8 (estimated) | Moderate electron donation |
The distribution of species as a function of pH follows the Henderson-Hasselbalch relationship:
pH = pKₐ + log([RB(OH)₃⁻]/[RB(OH)₂])
At physiological pH (7.4), the compound exists predominantly in the neutral boronic acid form, with approximately 10-20% present as the boronate anion, depending on the exact pKₐ value. This speciation is crucial for biological applications and binding interactions with diols.
The pH-dependent speciation affects:
(1-Methyl-1H-pyrrol-2-yl)boronic acid forms reversible covalent complexes with 1,2-diols and 1,3-diols through cyclic boronate ester formation. The complexation process involves both the neutral boronic acid and the boronate anion:
RB(OH)₂ + diol ⇌ cyclic boronate ester + H₂O
RB(OH)₃⁻ + diol ⇌ cyclic boronate ester + OH⁻
The binding affinity is strongly pH-dependent, with optimal binding typically occurring when the solution pH approaches the pKₐ of the boronic acid. The formation of these complexes further shifts the acid-base equilibrium by removing the boronic acid species from solution.
The presence of polyols such as mannitol, sorbitol, or fructose can significantly affect the apparent pKₐ of the boronic acid through complexation-induced pKₐ shifts. Studies on related systems show that polyol binding can lower the apparent pKₐ by 2-3 units [11], enhancing the acidity and potentially improving solubility in aqueous systems.
This pH modulation through polyol complexation represents an important consideration for formulation science and biological applications, where precise control of acid-base behavior is required for optimal performance.
The acid-base equilibrium shows moderate temperature dependence, typical of weak acid systems. Higher temperatures generally favor the neutral boronic acid form due to entropic effects, while lower temperatures may shift the equilibrium toward the boronate anion. This temperature dependence must be considered when conducting reactions or measurements at non-ambient conditions.